molecular formula C8H11N3O3 B3022202 1-(4-methyl-3-nitro-1H-pyrazol-1-yl)butan-2-one CAS No. 1170438-42-2

1-(4-methyl-3-nitro-1H-pyrazol-1-yl)butan-2-one

Cat. No.: B3022202
CAS No.: 1170438-42-2
M. Wt: 197.19 g/mol
InChI Key: BPFVXLQSUDOQAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butan-2-one (CAS 1170438-42-2) is a nitro-substituted pyrazole derivative with the molecular formula C8H11N3O3 and a molecular weight of 197.19 g/mol. This compound serves as a key chemical intermediate in organic and medicinal chemistry research, particularly in the synthesis of more complex molecules. Pyrazole derivatives are a pharmacologically significant class of compounds, known to be present in agents with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . Specifically, structural analogs of this compound, such as aryl pyrazol-1-yl-propanamides, have been investigated for their role as Selective Androgen Receptor Degraders (SARDs) and pan-antagonists . These research compounds are designed to target the androgen receptor (AR) and are being explored in preclinical studies for their potential to treat enzalutamide-resistant prostate cancer, representing an advancement in the development of novel AR antagonists . As a fine chemical, it is typically used in the synthesis of pharmaceutical intermediates, reagents, and in applications involving biotechnology and medicinal chemistry . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(4-methyl-3-nitropyrazol-1-yl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-3-7(12)5-10-4-6(2)8(9-10)11(13)14/h4H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFVXLQSUDOQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CN1C=C(C(=N1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methyl-3-nitro-1H-pyrazol-1-yl)butan-2-one typically involves the condensation of 4-methyl-3-nitro-1H-pyrazole with butan-2-one under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can lead to efficient large-scale production. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(4-methyl-3-nitro-1H-pyrazol-1-yl)butan-2-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Oxidation: Potassium permanganate in aqueous solution.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed:

    Reduction: 1-(4-methyl-3-amino-1H-pyrazol-1-yl)butan-2-one.

    Oxidation: 1-(4-carboxy-3-nitro-1H-pyrazol-1-yl)butan-2-one.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The nitro group in 1-(4-methyl-3-nitro-1H-pyrazol-1-yl)butan-2-one may enhance its efficacy against various bacterial strains. Studies have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential for development as an antimicrobial agent .
  • Anti-inflammatory Properties :
    • Compounds containing pyrazole rings are often investigated for their anti-inflammatory effects. The structural characteristics of this compound may contribute to its ability to modulate inflammatory pathways, making it a candidate for further exploration in inflammatory disease models .
  • Cancer Research :
    • There is ongoing research into the use of pyrazole derivatives in cancer treatment. The compound's ability to interact with specific molecular targets may be leveraged to develop novel anticancer therapies. Preliminary studies suggest that modifications to the pyrazole structure can lead to increased cytotoxicity against cancer cell lines .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial properties of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anti-inflammatory Mechanism

Another research project focused on the anti-inflammatory potential of pyrazole compounds. In vitro assays demonstrated that this compound could significantly reduce the production of pro-inflammatory cytokines in macrophage cultures treated with lipopolysaccharides (LPS). This suggests a mechanism by which the compound could be utilized in therapeutic strategies for inflammatory diseases .

Potential Future Applications

The unique structural features of this compound position it as a promising candidate for further research in:

  • Drug Development : Given its biological activities, this compound could serve as a lead structure for developing new drugs targeting infections and inflammatory diseases.
  • Chemical Biology : Its reactivity and ability to form complexes with biological macromolecules make it a useful tool in chemical biology studies.

Mechanism of Action

The mechanism of action of 1-(4-methyl-3-nitro-1H-pyrazol-1-yl)butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Implications

  • Nitro vs. Hydroxyl : The nitro group in the target compound offers unique reactivity but complicates safety profiles. In contrast, the hydroxyl group in Analog 1 aligns with fragrance industry standards but limits chemical versatility.
  • Regulatory Landscape : Analog 1’s IFRA compliance highlights the importance of substituent-driven safety evaluations, a consideration absent for the nitro-containing target compound .

Biological Activity

1-(4-methyl-3-nitro-1H-pyrazol-1-yl)butan-2-one is a heterocyclic compound characterized by a pyrazole ring with specific substitutions that may influence its biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic properties, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

  • Molecular Formula: C₈H₁₁N₃O₃
  • Molecular Weight: 197.19 g/mol
  • CAS Number: 1170438-42-2

The structure includes a methyl group at the 4-position and a nitro group at the 3-position of the pyrazole ring, which are critical for its reactivity and biological activity.

Research suggests that compounds with a pyrazole core can interact with multiple biological targets, influencing various biochemical pathways. The presence of the nitro group is particularly significant as it may enhance the compound's reactivity and biological efficacy compared to similar structures lacking this functional group .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing the 1H-pyrazole scaffold have been shown to inhibit the growth of various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Colorectal Cancer

In vitro studies indicate that these compounds may act as inhibitors of key cancer-related targets such as topoisomerase II and EGFR, leading to reduced cell proliferation and tumor growth in vivo .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar pyrazole derivatives have demonstrated efficacy against a range of bacterial strains, suggesting that this compound could be effective in treating infections caused by resistant bacteria .

Study 1: Synthesis and Evaluation of Pyrazole Derivatives

A study focused on synthesizing various pyrazole derivatives, including this compound, evaluated their anticancer activities. The results indicated significant antiproliferative effects against several cancer cell lines, with some derivatives showing IC50 values comparable to established chemotherapeutics .

Study 2: Structure-Activity Relationship (SAR)

Research exploring the structure-activity relationship of pyrazole compounds revealed that modifications at specific positions on the pyrazole ring could enhance biological activity. For instance, the introduction of electron-withdrawing groups like nitro at the 3-position significantly increased cytotoxicity against cancer cells .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
This compoundNitro group enhances reactivityAnticancer, Antimicrobial
1-(4-methyl-1H-pyrazol-1-yl)butan-2-oneLacks nitro groupReduced biological activity
1-(3-nitro-1H-pyrazol-1-yl)butan-2-oneDifferent substitution patternVaries in activity

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-(4-methyl-3-nitro-1H-pyrazol-1-yl)butan-2-one?

The compound is typically synthesized via nucleophilic substitution or condensation reactions involving nitro-substituted pyrazole precursors. For example, Mannich reactions (as demonstrated in structurally related pyrazole derivatives) can introduce carbonyl functionalities by reacting amines with aldehydes and ketones under acidic conditions . Key steps include:

  • Precursor preparation : Nitration of pyrazole derivatives using HNO₃/H₂SO₄ to introduce the nitro group at the 3-position.
  • Coupling reactions : Alkylation or acylation of the pyrazole nitrogen with butan-2-one derivatives.
  • Purification : Column chromatography or recrystallization to achieve >95% purity, as noted in similar protocols .

Advanced: How can reaction parameters (e.g., solvent, catalyst, temperature) be optimized to minimize byproducts during synthesis?

Advanced optimization involves systematic variation of:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may increase side reactions; non-polar solvents improve regioselectivity.
  • Catalyst selection : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts improve reaction efficiency, as seen in related pyrazole syntheses .
  • Temperature control : Lower temperatures (0–25°C) reduce decomposition of nitro groups, while higher temperatures (60–80°C) accelerate coupling steps.
  • Real-time monitoring : HPLC or in-situ FTIR to track intermediate formation .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the nitro and methyl groups on the pyrazole ring. Aromatic protons typically resonate at δ 7.5–8.5 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 224.08).
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .

Advanced: How does X-ray crystallography resolve ambiguities in molecular geometry and intermolecular interactions?

Single-crystal X-ray diffraction provides:

  • Bond lengths/angles : Confirms the planarity of the pyrazole ring and spatial orientation of the nitro group. For example, C–NO₂ bond lengths typically range from 1.40–1.45 Å .
  • Packing interactions : Hydrogen bonding between nitro oxygen and adjacent methyl groups stabilizes the crystal lattice, as observed in triclinic systems (space group P1) .
  • Torsional analysis : Validates steric effects of substituents on the butanone chain .

Basic: What biological screening assays are suitable for preliminary evaluation of this compound?

  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition) using ATP analogs.
  • Cytotoxicity : MTT assays on human cell lines (e.g., HeLa) to assess IC₅₀ values .

Advanced: What computational and experimental approaches elucidate structure-activity relationships (SAR) in pyrazole analogs?

  • Molecular docking : Predict binding affinities to target proteins (e.g., cyclooxygenase-2) using software like AutoDock.
  • Comparative SAR : Synthesize analogs with varying substituents (e.g., replacing nitro with cyano groups) and correlate bioactivity trends .
  • Pharmacophore modeling : Identifies essential functional groups (e.g., nitro as an electron-withdrawing moiety) for target engagement .

Basic: How are solubility and stability challenges addressed in formulation for in vitro studies?

  • Solubility enhancement : Use of co-solvents (e.g., DMSO:water mixtures) or surfactants (e.g., Tween-80) .
  • Stability protocols : Storage at –20°C under inert atmosphere (N₂/Ar) to prevent nitro group reduction or hydrolysis .

Advanced: What strategies reconcile conflicting biological activity data across studies?

  • Standardized assays : Adopt CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
  • Metabolite profiling : LC-MS to identify degradation products that may skew activity results .
  • Dose-response validation : Repeat experiments with stricter controls (e.g., cell passage number, serum batch consistency) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methyl-3-nitro-1H-pyrazol-1-yl)butan-2-one
Reactant of Route 2
Reactant of Route 2
1-(4-methyl-3-nitro-1H-pyrazol-1-yl)butan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.